1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound with a molecular formula of C23H15BrN2O2 This compound is characterized by its unique structure, which includes a bromophenyl group, an amino group, and a naphthoquinoline core
Preparation Methods
The synthesis of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves several steps. One common method includes the reaction of 4-bromoaniline with 3-methyl-1,2-naphthoquinone under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the process . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the quinone moiety to hydroquinone.
Scientific Research Applications
1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential anticancer properties. It may also interact with DNA, leading to the disruption of cellular replication and transcription processes .
Comparison with Similar Compounds
1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other similar compounds such as:
1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-[(4-fluorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Contains a fluorine atom, potentially altering its chemical properties and interactions.
Properties
IUPAC Name |
16-(4-bromoanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O2/c1-26-18-8-4-7-17-19(18)20(15-5-2-3-6-16(15)22(17)27)21(23(26)28)25-14-11-9-13(24)10-12-14/h2-12,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNYORGZUXRCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)Br)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.